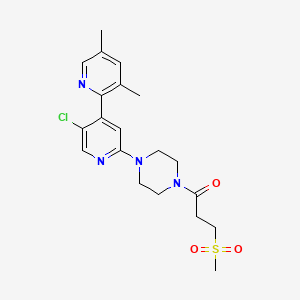
Pirquinozol
概要
説明
ピルキノゾールは、IUPAC名で2-(ヒドロキシメチル)ピラゾロ[1,5-c]キナゾリン-5(6H)-オンとしても知られており、1980年代初頭に抗アレルギー剤および抗喘息剤として調査された化合物です。その有望な特性にもかかわらず、市販されることはありませんでした。 ピルキノゾールは、β-アドレナリン受容体に結合することなく、アレルゲンによって誘発されるヒスタミンの放出を阻害することで注目されています .
準備方法
合成ルートと反応条件
ピルキノゾールの合成には、ピラゾロ[1,5-c]キナゾリン-5(6H)-オンコア構造の形成が含まれます。合成ルートは通常、ピラゾール環の調製から始まり、続いてキナゾリノン部分の形成が行われます。 反応条件には、環化と所望のヘテロ環構造の形成を促進するために、強酸または強塩基、高温、特定の触媒の使用が含まれることが多いです .
工業生産方法
ピルキノゾールの詳細な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボ合成手順のスケールアップが含まれます。これには、収率と純度を高くするために反応条件を最適化し、再結晶またはクロマトグラフィーなどの効率的な精製技術を実装することが含まれます。
化学反応の分析
反応の種類
ピルキノゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシメチル基は、カルボン酸誘導体を形成するために酸化することができます。
還元: キナゾリノン部分のカルボニル基は、ヒドロキシル基を形成するために還元することができます。
置換: ピラゾール環のヒドロゲン原子は、求電子置換反応または求核置換反応によってさまざまな官能基と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が通常使用されます。
置換: ハロゲン、ハロアルカン、またはアシルクロリドなどの試薬を適切な条件下(たとえば、塩基または酸触媒の存在下)で使用できます。
形成される主要な生成物
酸化: カルボン酸誘導体の形成。
還元: アルコール誘導体の形成。
置換: 使用される試薬に応じて、さまざまな置換ピラゾール誘導体の形成。
科学研究の応用
化学: 他のヘテロ環式化合物を合成するためのビルディングブロックとして。
生物学: ヒスタミンの放出を阻害すること、特に抗アレルギー特性について調査されました。
医学: 潜在的な抗喘息剤として検討されました。
科学的研究の応用
Chemistry: As a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antiallergic properties, particularly in blocking histamine release.
Medicine: Explored as a potential antiasthmatic agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
作用機序
ピルキノゾールは、アレルゲンによって誘発されるヒスタミンの放出を阻害することで効果を発揮します。従来の抗ヒスタミン薬とは異なり、β-アドレナリン受容体に結合しません。 その作用機序に関与する正確な分子標的と経路は完全に解明されていませんが、ヒスタミン放出プロセスを阻害することが知られています .
類似の化合物との比較
類似の化合物
ピラゾール誘導体: アミノピラゾールなど、ピラゾール環を含む化合物であり、その生物活性で知られています。
キナゾリノン誘導体: さまざまな医薬品用途で使用されているキナゾリノンコアを持つ化合物。
ピルキノゾールの独自性
ピルキノゾールは、従来の抗ヒスタミン薬として作用せずにヒスタミンの放出を阻害する能力においてユニークです。 この特性により、新しい抗アレルギー剤および抗喘息剤の開発におけるさらなる研究のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Pyrazole derivatives: Compounds containing the pyrazole ring, such as aminopyrazoles, which are known for their biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core, which are used in various medicinal applications.
Uniqueness of Pirquinozol
This compound is unique in its ability to block histamine release without acting as a traditional antihistamine. This property makes it a valuable compound for further research in developing new antiallergic and antiasthmatic agents .
特性
IUPAC Name |
2-(hydroxymethyl)-6H-pyrazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-6-7-5-10-8-3-1-2-4-9(8)12-11(16)14(10)13-7/h1-5,15H,6H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKOGNIEDDIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984432 | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65950-99-4 | |
| Record name | Pirquinozol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65950-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirquinozol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065950994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)pyrazolo(1,5-c)quinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRQUINOZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D16HG4V2UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q1: What is the mechanism of action for Pirquinozol in managing allergic reactions?
A: this compound itself is a prodrug, meaning it needs to be metabolized in the body to become active. [] Its active metabolite, SQ 12,903, demonstrates anti-allergic properties by inhibiting histamine release from mast cells. This mechanism is similar to the actions of disodium cromoglycate (DSCG) and doxantrazole. [] While the exact mechanism remains unclear, these findings suggest that this compound, through its active metabolite, may interfere with the degranulation process of mast cells, thus reducing histamine release and mitigating allergic responses.
Q2: Are there analytical methods available to study this compound and its active metabolite?
A: Yes, high-performance liquid chromatography (HPLC) has been successfully employed to analyze both this compound and its active metabolite. [] This technique allows for the separation, identification, and quantification of these compounds, which is crucial for pharmacokinetic studies, formulation development, and quality control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)






![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
